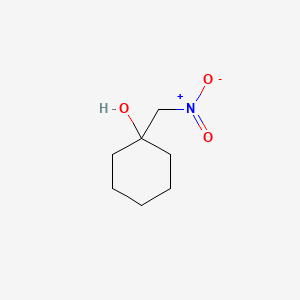

3-(4-Nitrophenyl)-2-oxopropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves several steps and reagents that could be adapted for the synthesis of 3-(4-Nitrophenyl)-2-oxopropanoic acid. For instance, the synthesis of 3-nitrophthalic acid-3-methyl-4-nitropyridine N-oxide adducts involves the formation of molecular adducts and is characterized by X-ray single-crystal structure analysis . This suggests that similar crystallization techniques could be employed in the synthesis of 3-(4-Nitrophenyl)-2-oxopropanoic acid. Additionally, the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement indicates a potential pathway for introducing the nitrophenyl group into the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Nitrophenyl)-2-oxopropanoic acid has been determined using X-ray crystallography. The adducts formed in the study of 3-nitrophthalic acid-3-methyl-4-nitropyridine N-oxide show that hydrogen bonding plays a significant role in the molecular structure, forming zigzag chains within the molecule . This information could be relevant when considering the molecular structure of 3-(4-Nitrophenyl)-2-oxopropanoic acid, as hydrogen bonding could influence its crystal structure and stability.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-(4-Nitrophenyl)-2-oxopropanoic acid, but they do provide examples of chemical reactions involving similar functional groups. The Lossen rearrangement described in the synthesis of hydroxamic acids from carboxylic acids suggests that 3-(4-Nitrophenyl)-2-oxopropanoic acid could potentially undergo similar rearrangements or be used as a precursor in the synthesis of other nitrogen-containing compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(4-Nitrophenyl)-2-oxopropanoic acid are not discussed in the provided papers, the properties of related compounds can offer some predictions. For example, the crystallographic data provided for the 3-nitrophthalic acid-3-methyl-4-nitropyridine N-oxide adducts, such as space group, unit cell dimensions, and density, can be used as a reference for the expected crystalline properties of 3-(4-Nitrophenyl)-2-oxopropanoic acid . The environmentally friendly and cost-effective aspects of the synthesis methods described could also suggest similar properties for the synthesis of 3-(4-Nitrophenyl)-2-oxopropanoic acid .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis and Material Synthesis

- The crystal structure of derivatives containing the 3-(4-Nitrophenyl)-2-oxopropanoic acid moiety has been analyzed, revealing specific dihedral angles between aromatic subunits, which are crucial for understanding intramolecular interactions and designing materials with desired properties (Loughzail et al., 2015).

Organic Synthesis and Catalysis

- In organic synthesis, this compound is utilized in the synthesis of indole-2-carboxylic acid, a versatile intermediate for pharmaceuticals. Innovations in synthesis methods emphasize environmental considerations, such as the development of a practical hydrogen reduction process using a Pd-loaded catalyst (Jiang et al., 2017).

- Enantioselective reduction of related esters to (S)-alcohols by the fungus Rhizopus arrhizus showcases biocatalytic applications, providing insights into the synthesis of chiral compounds (Salvi & Chattopadhyay, 2006).

Lipophilicity and Chemical Properties

- Studies on the lipophilicity of nitrophenols, including derivatives of 3-(4-Nitrophenyl)-2-oxopropanoic acid, contribute to understanding their behavior in various solvents, which is vital for drug design and environmental science (Abraham, Du, & Platts, 2000).

Material Chemistry and Noncentrosymmetric Crystals

- Research on the derivatives of 3-(4-Nitrophenyl)-2-phenylacrylic acid has led to the development of noncentrosymmetric crystals, essential for applications in nonlinear optics and electronic devices. The study illustrates how chemical modifications influence crystal symmetry and properties (Kuleshova et al., 2003).

Environmental and Biological Applications

- Investigations into the chemotaxis and biodegradation of nitrophenol derivatives by Ralstonia sp. SJ98 highlight the potential for bioremediation strategies to address pollution by nitroaromatic compounds, demonstrating the compound's relevance in environmental science (Bhushan et al., 2000).

Safety And Hazards

Eigenschaften

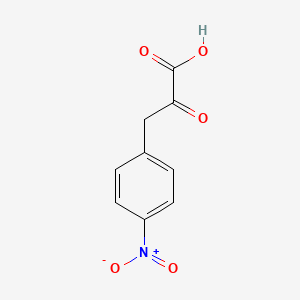

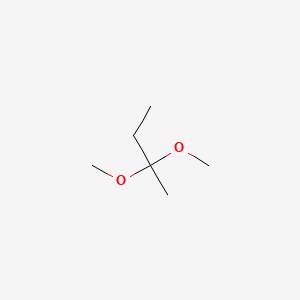

IUPAC Name |

3-(4-nitrophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGYFQSAFKLMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282912 | |

| Record name | p-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-2-oxopropanoic acid | |

CAS RN |

38335-24-9 | |

| Record name | 4-Nitro-α-oxobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38335-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 28690 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038335249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38335-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

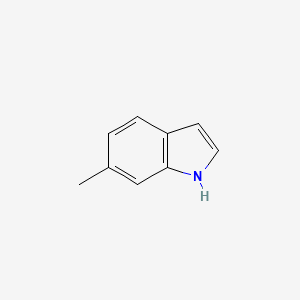

![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)